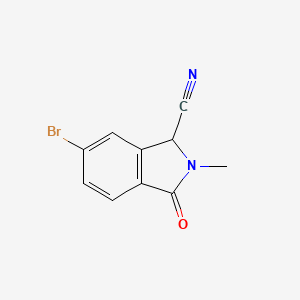

6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile

Description

Propriétés

IUPAC Name |

6-bromo-2-methyl-3-oxo-1H-isoindole-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c1-13-9(5-12)8-4-6(11)2-3-7(8)10(13)14/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLRSFYILAIRKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=C(C1=O)C=CC(=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile typically proceeds via:

- Formation of a bromo-substituted isoindoline-2,3-dione intermediate

- Introduction of the methyl and carbonitrile functional groups

- Cyclization and oxidation steps to form the 2,3-dihydro-3-oxo isoindole core

This approach is supported by analogous synthetic procedures for related isoindole derivatives, as documented in recent medicinal chemistry literature.

Specific Synthetic Route Example

A representative synthesis involves the following key steps:

This multi-step sequence highlights the importance of controlled bromination, oxidation, and alkylation to achieve the target compound.

Alternative Approaches and Considerations

- Direct Cyclization Methods: Some routes start from substituted benzoic acids or anilines, undergoing cyclization with cyanide sources to form the isoindole carbonitrile scaffold.

- Use of Protective Groups: To achieve regioselectivity in bromination and methylation, protective groups may be used on the nitrogen or aromatic positions.

- Purification Techniques: Flash chromatography using dichloromethane (DCM) as eluent is commonly employed to isolate the pure compound.

Analytical Data Supporting Preparation

Summary of Key Research Findings

- The synthesis of this compound relies on bromination of indoline derivatives followed by oxidation and alkylation steps.

- The use of N-bromosuccinimide for selective bromination and hydrogen peroxide for oxidation are critical for high yields.

- Alkylation with alkyl halides (e.g., iodoethane) in the presence of base (K2CO3) facilitates methyl or ethyl substitution.

- Final purification is typically by flash chromatography with DCM.

- The compound’s identity and purity are confirmed by LC-MS and chromatographic methods.

Analyse Des Réactions Chimiques

Types of Reactions

6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., sodium hydride).

Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed

Substitution: Derivatives with different functional groups replacing the bromine atom.

Reduction: Amino derivatives.

Oxidation: Carboxylic acid derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile has shown promise in the development of pharmaceutical agents. Its structural features allow it to interact with biological targets effectively.

Case Studies:

- Anticancer Activity: Research indicates that derivatives of isoindole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the isoindole structure can enhance anti-tumor activity by inhibiting specific enzymes involved in cancer proliferation .

- Antimicrobial Properties: Some derivatives have been tested for their ability to inhibit bacterial growth. A study highlighted the effectiveness of similar isoindole compounds against resistant strains of bacteria, suggesting potential applications in treating infections .

Material Science

The compound's unique properties make it suitable for use in advanced materials.

Applications:

- Organic Light Emitting Diodes (OLEDs): The photophysical properties of isoindole derivatives can be harnessed in OLED technology. Their ability to emit light when subjected to an electric current opens avenues for developing more efficient display technologies .

Agricultural Chemistry

Exploration into the use of this compound as a pesticide or herbicide is ongoing, with preliminary findings suggesting that it may disrupt the growth of certain pests without harming beneficial organisms.

Research Insights:

- Pest Resistance: Initial studies have shown that compounds similar to 6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoindole can affect the growth and reproduction of agricultural pests, indicating potential for eco-friendly pest management solutions .

- Acute Toxicity (Oral): Category 4

- Skin Corrosion/Irritation: Category 2

- Serious Eye Damage/Eye Irritation: Category 2

These classifications necessitate careful handling and adherence to safety protocols during research and application .

Mécanisme D'action

The mechanism of action of 6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and nitrile group can influence its binding affinity and selectivity towards these targets.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s closest analog, 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole (CAS: 158326-85-3, molecular weight: 226.11 g/mol), shares the brominated aromatic ring but differs in backbone (indole vs. isoindole) and substituents (dimethyl vs. methyl-oxo-carbonitrile). Key distinctions include:

- Backbone rigidity : The isoindole scaffold in the target compound introduces steric constraints absent in the indole analog.

- Functional groups : The oxo and carbonitrile groups enhance polarity and reactivity compared to the dimethyl substituents in the indole analog .

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) | Solubility (Polar Solvents) |

|---|---|---|---|---|---|

| Target Compound | C₁₀H₇BrN₂O | 265.08 | Br, CH₃, C=O, CN | 1.8 | Moderate (DMSO, acetone) |

| 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole | C₁₀H₁₂BrN | 226.11 | Br, (CH₃)₂ | 2.5 | Low (DCM, ethyl acetate) |

| 6-Chloro-2-methyl-3-oxo-isoindole-1-carbonitrile | C₁₀H₇ClN₂O | 220.63 | Cl, CH₃, C=O, CN | 1.5 | High (DMF, methanol) |

*LogP values estimated via computational tools (e.g., ChemAxon).

Reactivity and Stability

- Electrophilicity : The carbonitrile group in the target compound acts as an electrophilic site, enabling nucleophilic additions (e.g., thiol or amine coupling), unlike the dimethyl-substituted analog .

- Oxidative Stability : The oxo group may render the target compound prone to redox reactions under basic conditions, whereas the dimethyl analog is more stable due to the absence of reactive carbonyls.

- Halogen Effects : Bromine’s larger atomic radius compared to chlorine (in the chloro analog) enhances steric hindrance and alters π-stacking interactions in biological systems.

Bioactivity Considerations

- Marine-Derived Isoindoles: Compounds like salternamide E (from marine actinomycetes) exhibit antitumor activity, suggesting isoindole derivatives may target kinase pathways .

Implications of Structural Differences in Modeling

The lumping strategy (grouping structurally similar compounds for computational efficiency) is less applicable to the target compound due to its unique substituents. For example, models lumping halogenated isoindoles would misrepresent its reactivity unless the oxo and nitrile groups are explicitly accounted for .

Activité Biologique

6-Bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile (CAS Number: 1644602-70-9) is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, cytotoxic, and antiviral properties based on diverse research findings.

- Molecular Formula : C₁₀H₇BrN₂O

- Molecular Weight : 251.08 g/mol

- Purity : >90%

Antimicrobial Activity

Research indicates that derivatives of isoindole compounds exhibit significant antimicrobial properties. For example, studies on similar compounds have demonstrated effectiveness against various bacterial strains. The compound's structure suggests potential mechanisms of action that could inhibit bacterial cell wall synthesis or disrupt metabolic pathways.

Cytotoxicity

Cytotoxicity studies reveal that isoindole derivatives can exhibit varying levels of toxicity. The cytotoxic effects are often assessed using cell lines such as Vero or hamster fibroblast cells. The methylol derivative mentioned previously showed reduced toxicity compared to its parent compound, indicating the importance of structural modifications for therapeutic applications.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| V79 (Hamster Fibroblast) | High toxicity observed | |

| Vero (Monkey Kidney) | Reduced toxicity with methylol derivative |

Antiviral Activity

Preliminary studies suggest that compounds similar to 6-bromo derivatives may possess antiviral properties. For instance, certain isoindole derivatives have been shown to inhibit viral replication in vitro, targeting essential enzymes involved in viral life cycles.

Case Studies

- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various isoindole derivatives against common pathogens. The results indicated that certain structural modifications significantly enhanced activity against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity Assessment : In a comparative analysis, the cytotoxic effects of 6-bromo derivatives were assessed alongside established chemotherapeutic agents. Results showed that while some derivatives exhibited high cytotoxicity, others were less toxic and comparable to known treatments like Nifurtimox.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-bromo-2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carbonitrile in high purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including bromination and cyclization. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization (using ethanol or methanol) is critical for isolating the compound in high purity .

- Monitoring : Thin-layer chromatography (TLC) and LC-MS are used to track reaction progress and confirm product identity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the isoindole scaffold and substituent positions. For example, the carbonyl (C=O) signal appears near δ 170–180 ppm in C NMR .

- IR : Stretching frequencies for C≡N (~2200 cm) and C=O (~1700 cm) are diagnostic .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally related brominated carbonitriles .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHBrNO) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .

- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent degradation .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Catalyst screening : Transition metals (e.g., Pd for cross-coupling) or organocatalysts (e.g., DMAP) may accelerate key steps .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during bromination, while reflux (80–100°C) aids cyclization .

- Solvent-free reactions : Mechanochemical synthesis (ball milling) can enhance atom economy and reduce waste .

Q. What computational methods are used to predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., Br···O contacts) to explain crystal packing behavior .

- Molecular docking : Models binding affinities for biological targets (e.g., enzymes) to guide pharmacological studies .

Q. How can derivatives of this compound be designed to enhance biological activity?

- Methodological Answer :

- Structure-activity relationship (SAR) studies :

- Substituent variation : Introducing electron-withdrawing groups (e.g., -NO) at the 2-methyl position increases electrophilicity and potential bioactivity .

- Heterocyclic fusion : Attaching pyrazole or indole rings improves solubility and target specificity, as seen in related fluorophores .

- In vitro testing : Fluorescence-based assays (e.g., nucleolar staining in live cells) validate probe efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.